A Technical Guide to Sodium 2-Iodobenzenesulfonate: Properties, Synthesis, and Application in Catalytic Oxidation
A Technical Guide to Sodium 2-Iodobenzenesulfonate: Properties, Synthesis, and Application in Catalytic Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-Iodobenzenesulfonate is an organoiodine compound of significant interest in modern organic synthesis. While a versatile building block in its own right, its primary role in contemporary chemistry is as a stable, easily handled precursor to the hypervalent iodine(V) reagent, 2-Iodoxybenzenesulfonic acid (IBS). The in situ generation of IBS from Sodium 2-Iodobenzenesulfonate, typically using potassium peroxomonosulfate (Oxone®), has established a powerful and environmentally conscious catalytic system for the oxidation of alcohols and other functionalities. This guide provides a comprehensive overview of Sodium 2-Iodobenzenesulfonate, from its fundamental properties and synthesis to its application in state-of-the-art oxidation protocols relevant to pharmaceutical and fine chemical development.
Core Compound Identification and Properties
The definitive identifier for Sodium 2-Iodobenzenesulfonate is its Chemical Abstracts Service (CAS) Registry Number.
CAS Number: 62973-69-7 [1][2][3][4]
Physicochemical and Spectroscopic Data
A thorough understanding of the compound's physical and spectral properties is essential for its effective use in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄INaO₃S | [1][2][5] |
| Molecular Weight | 306.05 g/mol | [1][2] |
| Synonyms | 2-Iodobenzenesulfonic Acid Sodium Salt, o-Iodobenzenesulfonic acid sodium salt | [3][4] |
| Appearance | White to light yellow crystalline solid/powder | |
| Melting Point | >300 °C | [4] |
| Solubility | Slightly soluble in methanol and water | [4] |
| Storage | Store at 2–8 °C under an inert atmosphere; protect from light. The compound is reportedly hygroscopic. | [4] |
Spectroscopic Analysis (¹H-NMR)
The ¹H-NMR spectrum provides structural confirmation of the aromatic protons. The spectrum, typically run in a solvent like DMSO-d₆, shows a characteristic pattern for a 1,2-disubstituted benzene ring.
-
Expected Chemical Shifts (δ, ppm): The four aromatic protons will appear in the aromatic region, generally between 7.0 and 8.0 ppm. Due to the deshielding effects of the electron-withdrawing sulfonate and iodo groups, the proton ortho to the iodine and the proton ortho to the sulfonate group are expected to be the most downfield.
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Splitting Patterns: Complex spin-spin coupling (doublets, triplets, or doublet of doublets) is expected, consistent with the ortho, meta, and para relationships of the four adjacent protons. A representative spectrum from a commercial supplier confirms these patterns.[6]
Synthesis of Sodium 2-Iodobenzenesulfonate
While commercially available, understanding the synthesis of Sodium 2-Iodobenzenesulfonate is valuable for researchers. The most logical and established synthetic route is a modification of the Sandmeyer reaction, starting from the readily available 2-aminobenzenesulfonic acid (oranilic acid).
Synthetic Workflow: Diazotization-Iodination
The process involves two key transformations: the conversion of the primary amine to a diazonium salt, followed by the displacement of the diazonium group with iodide.
Caption: General workflow for the synthesis of Sodium 2-Iodobenzenesulfonate.
Detailed Experimental Protocol (Representative)
This protocol is based on well-established procedures for Sandmeyer-type reactions.[7][8]
-
Diazotization:
-
Suspend 2-aminobenzenesulfonic acid in water and add concentrated hydrochloric acid.
-
Cool the resulting slurry to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for 30 minutes after the addition is complete. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper, indicating a slight excess of nitrous acid.
-
-
Iodination:
-
In a separate flask, dissolve a stoichiometric excess of potassium iodide (KI) in a minimal amount of water.
-
Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution will be observed.
-
After the initial effervescence subsides, gently warm the reaction mixture (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
The product, Sodium 2-Iodobenzenesulfonate, can often be induced to precipitate by adding sodium chloride ("salting out").
-
Collect the crude solid by vacuum filtration and wash with a small amount of cold, saturated sodium chloride solution.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the final product under vacuum to yield a crystalline solid.
-
Application in Catalytic Oxidation
The paramount application of Sodium 2-Iodobenzenesulfonate is as a catalyst precursor for the oxidation of alcohols. It provides a greener, metal-free alternative to traditional heavy-metal oxidants (e.g., those based on Cr, Mn).[5]
The IBS/Oxone Catalytic System
The active catalyst, 2-Iodoxybenzenesulfonic acid (IBS), is generated in situ from Sodium 2-Iodobenzenesulfonate (pre-IBS) and Oxone®, a stable triple salt (2KHSO₅·KHSO₄·K₂SO₄) where potassium peroxomonosulfate is the active oxidant.[9][10]
Caption: The catalytic cycle of IBS in alcohol oxidation.
The catalytic cycle is initiated by the oxidation of the pre-catalyst to the iodine(III) state (IBS(III)), which is then further oxidized by Oxone® to the active iodine(V) species (IBS(V)).[11] This powerful oxidant then reacts with the alcohol substrate, converting it to the corresponding aldehyde or ketone and regenerating the IBS(III) species, which re-enters the catalytic cycle.[11]
Scope and Advantages in Drug Development
The mild conditions and high functional group tolerance of the IBS/Oxone system make it particularly attractive for the synthesis of complex molecules and pharmaceutical intermediates.
-
High Selectivity: Primary alcohols can be selectively oxidized to aldehydes with minimal over-oxidation to carboxylic acids by carefully controlling the stoichiometry of Oxone®.[10]
-
Green Chemistry: It avoids the use of toxic heavy metals, reducing hazardous waste and simplifying product purification—a critical consideration in pharmaceutical process chemistry.
-
Broad Substrate Scope: The system is effective for a wide range of primary and secondary alcohols, including benzylic, allylic, and aliphatic substrates.[9][12] This versatility is crucial for synthesizing diverse molecular scaffolds.
-
Improved Protocols: Recent advancements have enabled these oxidations to proceed efficiently at near-room temperature (30 °C), further enhancing their utility for thermally sensitive substrates often encountered in drug synthesis.[9][11]
Comparative Yields for Alcohol Oxidation
The following table summarizes representative yields for the oxidation of various alcohol substrates using the IBS/Oxone system under optimized, low-temperature conditions.[9]
| Substrate (Alcohol) | Product | Yield (%) |
| 1-Phenylethanol | Acetophenone | 96% |
| Benzyl alcohol | Benzaldehyde | 93% |
| Cinnamyl alcohol | Cinnamaldehyde | 95% |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 98% |
| 5-Nonanol | 5-Nonanone | 94% |
| Geraniol | Geranial | 82% |
Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone
This protocol is a representative example for the selective oxidation of a secondary alcohol.
-
Reaction Setup:
-
To a round-bottom flask, add the secondary alcohol (1.0 mmol), Sodium 2-Iodobenzenesulfonate (0.05 mmol, 5 mol%), and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (0.1 mmol, 10 mol%).
-
Add the solvent (e.g., nitromethane or ethyl acetate, 0.1 M concentration).
-
-
Reagent Addition:
-
Add powdered Oxone® (1.6 mmol) to the stirred mixture. If the substrate is acid-sensitive, anhydrous sodium sulfate can be added as a dehydrating agent and mild acid scavenger.[13]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 30 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Workup and Isolation:
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the pure ketone.
-
Safety and Handling
Sodium 2-Iodobenzenesulfonate is classified as a hazardous substance.
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water. If eye irritation persists, seek medical attention.
-
Conclusion
Sodium 2-Iodobenzenesulfonate is a key enabling reagent in modern organic chemistry. Its primary value lies in its role as a stable and efficient pre-catalyst for generating 2-Iodoxybenzenesulfonic acid (IBS), a powerful hypervalent iodine(V) oxidant. The resulting IBS/Oxone catalytic system offers a mild, selective, and environmentally benign method for the oxidation of alcohols, presenting a significant advantage over traditional metal-based reagents. For professionals in drug development and fine chemical synthesis, this methodology provides a robust tool for constructing complex molecular architectures with high functional group tolerance, aligning with the principles of green and sustainable chemistry.
References
-
Natural Micron Pharm Tech. (n.d.). Sodium 2-Iodobenzenesulfonate. Retrieved from [Link]
- Kondo, R., Uyanik, M., & Ishihara, K. (2025). The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS(iii/v)/oxone catalysis. Green Chemistry, 27, 8804-8810.
- Liu, Y., & Wang, B. (2014). 2-Iodoxybenzenesulfonic acid-catalysed oxidation of primary and secondary alcohols with oxone in cetyl trimethylammonium bromide micelles at room temperature. Journal of Chemical Research, 38(7), 428-431.
- Uyanik, M., Mutsuga, T., & Ishihara, K. (2012). IBS-catalyzed regioselective oxidation of phenols to 1,2-quinones with Oxone®. Molecules, 17(7), 8604–8616.
- Uyanik, M., Akakura, M., & Ishihara, K. (2009). 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone. Journal of the American Chemical Society, 131(1), 251–262.
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Organic Syntheses. (n.d.). Procedure for Diazotization. Retrieved from [Link]
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Kondo, R., Uyanik, M., & Ishihara, K. (2025, July 7). The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS(iii/v)/oxone catalysis. Green Chemistry. Retrieved from [Link]
-
Uyanik, M., Mutsuga, T., & Ishihara, K. (2012). IBS-catalyzed regioselective oxidation of phenols to 1,2-quinones with Oxone®. PubMed. Retrieved from [Link]
- Zhdankin, V. V., et al. (2011). Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant. Beilstein Journal of Organic Chemistry, 7, 944–948.
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Organic Chemistry Portal. (n.d.). Oxone, Potassium peroxomonosulfate. Retrieved from [Link]
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Uyanik, M., Akakura, M., & Ishihara, K. (2009). 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone. PubMed. Retrieved from [Link]
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ResearchGate. (2014). 2-Iodoxybenzenesulfonic acid-catalysed oxidation of primary and secondary alcohols with oxone in cetyl trimethylammonium bromide micelles at room temperature. Retrieved from [Link]
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6, 95-103.
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